molecular formula C18H17Cl2NO B2515491 2-(2,6-Dichlorophenyl)-1-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one CAS No. 1904660-14-5

2-(2,6-Dichlorophenyl)-1-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Cat. No.: B2515491
CAS No.: 1904660-14-5
M. Wt: 334.24
InChI Key: SUTPENAAFLOLOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dichlorophenyl)-1-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, commonly referred to as DETQ or LY3154207, is a potent and subtype-selective positive allosteric modulator (PAM) of the dopamine D1 receptor (D1R). Its molecular formula is C24H29Cl2NO3, and it has a CAS registry number of 1638667-81-8 . Structurally, it features a 2,6-dichlorophenyl group linked to a methyl-substituted tetrahydroisoquinoline scaffold with hydroxyl and hydroxypropyl substituents .

DETQ enhances dopamine signaling by binding to an intracellular allosteric site on the D1R, causing a leftward shift in the EC50 of dopamine (from ~2 µM to 244 nM) and amplifying receptor sensitivity . Preclinical studies demonstrate that DETQ increases locomotor activity (LMA) by ~10-fold in transgenic mice expressing human D1R (hD1 mice) but remains inactive in wild-type mice due to species-specific affinity differences . It is synthesized by Eli Lilly and available commercially through vendors like Enamine .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c1-12-14-6-3-2-5-13(14)9-10-21(12)18(22)11-15-16(19)7-4-8-17(15)20/h2-8,12H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTPENAAFLOLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CC=C2CCN1C(=O)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Positive Allosteric Modulator of Dopamine D1 Receptors

One of the primary applications of this compound is as a positive allosteric modulator of the human dopamine D1 receptor. Research conducted by Hao et al. demonstrated that LY3154207 enhances the activity of dopamine at D1 receptors without directly activating the receptor itself. This property suggests potential therapeutic uses in treating disorders related to dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .

Antidepressant Effects

The modulation of dopamine receptors may also extend to antidepressant effects. By enhancing dopaminergic signaling, the compound could alleviate symptoms associated with depression. Studies have indicated that compounds acting on the D1 receptor may improve mood and cognitive function, making this compound a candidate for further exploration in antidepressant therapies .

Neuroprotective Properties

In addition to its role in mood regulation, there is emerging evidence suggesting that this compound may exhibit neuroprotective properties . The ability to modulate neurotransmitter systems can protect neuronal health and function, particularly under conditions of stress or neurodegeneration. Ongoing research is focused on elucidating these mechanisms and their implications for neurodegenerative diseases .

Synthetic Pathways

The synthesis of 2-(2,6-Dichlorophenyl)-1-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one involves several steps that include the formation of key intermediates derived from isoquinoline derivatives. Patents have documented various synthetic routes that optimize yield and purity, making it feasible for large-scale production .

Pharmaceutical Formulations

Recent patents have also explored pharmaceutical formulations incorporating this compound alongside other agents to enhance efficacy and stability. For instance, compositions involving cocrystals with hydroxybenzoic acid have shown improved solubility and bioavailability profiles . These formulations are critical for advancing clinical applications.

Comparative Studies

Comparative studies with other known D1 receptor modulators have highlighted LY3154207's unique profile as a selective modulator with fewer side effects than traditional dopaminergic drugs. This selectivity could lead to better patient outcomes in treating conditions like schizophrenia without exacerbating symptoms commonly associated with other treatments .

Chemical Reactions Analysis

Pictet-Spengler Reaction for Tetrahydroisoquinoline Core Formation

The tetrahydroisoquinoline (THIQ) scaffold is synthesized via a Pictet-Spengler reaction. Starting from (R)-2-bromophenylalanine (4 ), sequential protection and cyclization yield the THIQ intermediate (6 ) (Scheme 1) . Critical steps include:

  • Deprotection and reduction : Removal of protective groups (e.g., silyl ethers) and reduction of intermediates.

  • Imine formation : Generated via N-chlorination and base-mediated dehydrohalogenation .

Key Conditions :

StepReagents/ConditionsOutcome
CyclizationAcid catalysis, THIQ ring closureIntermediate 6
DeprotectionAqueous HCl, NaBH₄Amino alcohol formation

Grignard Addition for Stereoselective Functionalization

The C3 hydroxymethyl and C5 substituents are introduced via Grignard additions to imine intermediates. Diastereoselectivity is controlled by the nucleophile and reaction conditions :

  • Trans-diastereomer (>9:1 dr) : Achieved using methylmagnesium chloride (MeMgCl) in Et₂O.

  • Cis-diastereomer : Dominates with methylmagnesium bromide (MeMgBr).

Mechanistic Insight :

  • Steric effects or neighboring group participation (e.g., C3 silyl ether coordination) dictate facial selectivity .

  • Confirmed via NOE studies and X-ray crystallography .

Amide Coupling with 2-(2,6-Dichlorophenyl)acetic Acid

The final compound is assembled via coupling of the THIQ amine (9 ) with 2-(2,6-dichlorophenyl)acetic acid using propylphosphonic anhydride (T3P) :

text
Reaction: THIQ amine (325 g, 931 mmol) + 2-(2,6-dichlorophenyl)acetic acid (286 g, 1396 mmol) → T3P (50% in EtOAc, 890 g, 1396 mmol), EtOAc (5.5 L), 40°C, 12 h Yield: Not explicitly reported; purification via silica gel chromatography (0–25% EtOAc/heptanes)[1].

Key Features :

  • Exothermic reaction (temperature rise to 30°C observed during reagent addition) .

  • Sequential washing (water, brine) and drying (Na₂SO₄) for workup .

Deprotection and Functionalization of Side Chains

Post-coupling steps involve deprotection and functional group transformations:

  • Silyl ether removal : Achieved using lanthanide salts (e.g., LnCl₃·2LiCl) to facilitate Grignard additions to enolizable substrates .

  • Heck coupling : For installing extended side chains (e.g., five-carbon groups at C5) .

Example :

  • Bromide intermediate (8 ) undergoes Pd-catalyzed coupling with 2-methylbut-2-en-3-ol, followed by hydrogenation to install a hydroxylated side chain .

Crystallization and Polymorphism

The compound forms stable cocrystals with 4-hydroxybenzoic acid, characterized by distinct X-ray diffraction patterns :

Cocrystal Form2θ Peaks (CuKα)
Form A18.2°, 16.0°, 25.4°, 7.0°
Form B14.27°, 15.71°, 18.01°

Significance : Crystallographic data ensures reproducibility and defines solid-state properties critical for pharmaceutical formulation .

Stereochemical and Synthetic Challenges

  • Diastereoselectivity : Sensitive to nucleophile choice (e.g., MeMgCl vs. MeMgBr) .

  • Scale-up : Multi-kilogram syntheses require optimized purification (e.g., silica gel chromatography) .

Comparison with Similar Compounds

Research Findings and Therapeutic Implications

  • DETQ ’s unique intracellular binding site distinguishes it from orthosteric agonists and other PAMs, reducing off-target effects .
  • Unlike DPTQ or imidazole analogs, DETQ’s pharmacokinetic profile supports blood-brain barrier penetration, enabling CNS applications .
  • Structural optimization of the hydroxypropyl group in DETQ (vs. hydroxy-2-methylpropyl in DPTQ) enhances metabolic stability and receptor affinity .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing 2-(2,6-Dichlorophenyl)-1-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one, and what intermediates are critical in these pathways?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with halogenated phenyl ketones (e.g., 2-bromo-1-(2-chlorophenyl)ethan-1-one, CAS 5000-66-8) and 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives. Key steps include nucleophilic substitution under anhydrous conditions (e.g., dichloromethane) with catalysts like triethylamine. Intermediates such as α-halo ketones are critical for regioselective coupling. Reaction progress is monitored via TLC (silica gel, UV visualization) .

Q. How can the compound’s structure be rigorously characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 1.2–1.5 ppm). DEPT-135 distinguishes CH₂/CH₃ groups in the tetrahydroisoquinoline moiety.
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities. For analogs like (2E)-1-(2,6-Dichloro-3-fluorophenyl)ethanone, XRD confirmed planar geometry and bond angles .
  • MS : High-resolution ESI-MS validates molecular weight (e.g., m/z 336.04 [M+H]⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield under kinetic vs. thermodynamic control?

  • Methodological Answer :

  • Kinetic Control : Use polar aprotic solvents (e.g., DMF) at low temperatures (0–25°C) to favor faster nucleophilic attack. Catalyst screening (e.g., K₂CO₃ vs. Et₃N) enhances reaction rates.
  • Thermodynamic Control : Prolonged heating (12–24 hours at 80°C) stabilizes the product. Solvent effects (e.g., ethanol vs. toluene) influence equilibrium.
  • Statistical Optimization : Design of Experiments (DoE) models (e.g., factorial designs) quantify interactions between variables (temperature, solvent, catalyst loading). HPLC purity checks (C18 column, 70:30 acetonitrile/water) ensure reproducibility .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange (e.g., rotamers in ethanone derivatives).
  • DFT Validation : B3LYP/6-31G* simulations predict NMR shifts and compare with experimental data. For example, discrepancies in aromatic proton shifts may arise from solvent effects (implicit vs. explicit solvation models).
  • Crystallographic Cross-Validation : XRD structures (e.g., analogs in ) provide ground-truth geometry for DFT refinements .

Q. How can researchers evaluate the compound’s potential bioactivity using in silico and in vitro approaches?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinity to target proteins (e.g., kinases or GPCRs). Ligand preparation includes protonation state correction (Epik, pH 7.4).
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability).
  • Cell-Based Assays : MTT assays (IC₅₀ determination) and ROS detection kits (e.g., DCFH-DA) assess cytotoxicity and oxidative stress modulation, as demonstrated in thiazole-ethanone analogs .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Methodological Answer :

  • Solvent Screening : Use a standardized protocol (e.g., shake-flask method) across solvents (water, DMSO, ethanol).
  • Quantitative Analysis : UV-Vis spectroscopy (λmax 280 nm) measures saturation concentrations.
  • Temperature Gradients : Solubility curves (10–50°C) identify thermodynamic vs. kinetic solubility limits. For analogs like 1-(2,6-Difluorophenyl)ethanone, solubility in ethanol increased by 40% at 40°C .

Experimental Design Considerations

Q. What controls are essential for reproducibility in biological assays involving this compound?

  • Methodological Answer :

  • Vehicle Controls : DMSO concentrations ≤0.1% to avoid solvent toxicity.
  • Positive/Negative Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity) and untreated cells.
  • Replicate Design : Triplicate measurements with blinded analysis reduce observer bias. For thiazole-ethanones, this approach reduced standard deviation by 15% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.